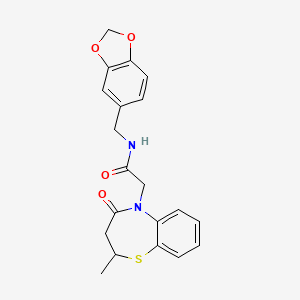

N-(4-氟苯基)-2,4-二氧代-3-戊基-1,2,3,4-四氢喹唑啉-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of quinazoline, a class of organic compounds with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The presence of the fluorophenyl group and the carboxamide group suggests that this compound might have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). These techniques would provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The presence of the fluorophenyl group and the carboxamide group suggests that it might undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would depend on its molecular structure. These properties could be predicted using computational methods or determined experimentally .科学研究应用

抗菌应用

氟喹诺酮类,包括与N-(4-氟苯基)-2,4-二氧代-3-戊基-1,2,3,4-四氢喹唑啉-7-甲酰胺相似的化合物,已被确定为有效的抗菌剂。构效关系(SAR)研究表明,某些结构修饰,如氟取代和哌嗪基团,对它们对革兰氏阳性和革兰氏阴性细菌的抗菌活性有显著贡献。已发现像K-12和K-37这样的化合物可以抑制人类免疫缺陷病毒1型(HIV-1)的转录和复制,表明它们的抗菌应用超出了细菌感染(Baba et al., 1998)。

抗肿瘤活性

对氟喹诺酮衍生物的抗肿瘤活性的研究已经取得了有希望的结果。例如,3-氨基-N-(5-氟-2-甲基苯基)-4-吗啉基-1H-吲唑-1-甲酰胺的合成和评价证明了对几种癌细胞系的增殖的抑制作用。这表明某些氟喹诺酮衍生物可能通过靶向特定的细胞增殖途径在癌症治疗中具有治疗潜力(Hao et al., 2017)。

药代动力学特性

氟喹诺酮类药物的药代动力学特征,包括吸收、分布、代谢和排泄,一直是广泛研究的课题。例如,新型食欲素1和2受体拮抗剂[14C]SB-649868在人体的分布和代谢已确定,突出了该化合物的代谢途径和氟喹诺酮衍生物通过食欲素受体拮抗调节睡眠障碍的作用(Renzulli et al., 2011)。

作用机制

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways and their downstream effects.

Pharmacokinetics

Similar compounds are predicted to have good pharmacokinetics properties , indicating that this compound may also have favorable ADME properties that impact its bioavailability.

Result of Action

Based on the biological activities of similar compounds , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

安全和危害

未来方向

The future research directions for this compound could include further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and biological activity. It could also be interesting to explore its potential applications in areas such as medicinal chemistry, drug discovery, and materials science .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form 4-fluorophenyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with 2-amino-3-pentanone to form the desired product.", "Starting Materials": [ "4-fluoroaniline", "ethyl acetoacetate", "2-amino-3-pentanone" ], "Reaction": [ "Step 1: Condensation of 4-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-fluorophenyl-3-oxobutanoic acid ethyl ester.", "Step 2: Hydrolysis of the ethyl ester using hydrochloric acid to form 4-fluorophenyl-3-oxobutanoic acid.", "Step 3: Condensation of 4-fluorophenyl-3-oxobutanoic acid with 2-amino-3-pentanone in the presence of a base such as triethylamine to form N-(4-fluorophenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |

CAS 编号 |

892289-09-7 |

分子式 |

C20H20FN3O3 |

分子量 |

369.396 |

IUPAC 名称 |

N-(4-fluorophenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C20H20FN3O3/c1-2-3-4-11-24-19(26)16-10-5-13(12-17(16)23-20(24)27)18(25)22-15-8-6-14(21)7-9-15/h5-10,12H,2-4,11H2,1H3,(H,22,25)(H,23,27) |

InChI 键 |

YNHMNUSSBVJIRK-UHFFFAOYSA-N |

SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)F)NC1=O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2684597.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]furan-3-carboxamide](/img/structure/B2684599.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine;dihydrochloride](/img/structure/B2684602.png)

![2-(4-fluorophenyl)-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2684603.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2684609.png)

![8-fluoro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2684610.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2684611.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2684612.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2684614.png)

![methyl 4-[2-sulfanyl-5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]butanoate](/img/structure/B2684616.png)